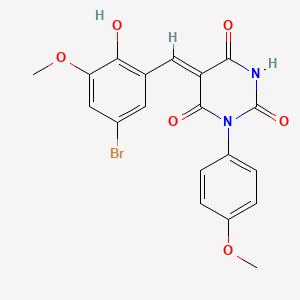

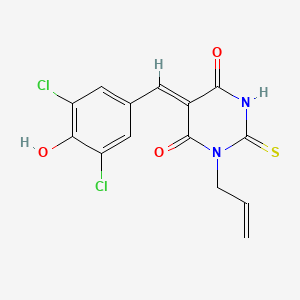

![molecular formula C15H16N4O4 B3903283 methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3903283.png)

methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate

Vue d'ensemble

Description

The compound “methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate” is a complex organic molecule. It appears to exist in a keto-enamine tautomeric form, stabilized by an intramolecular N-H⋯O hydrogen bond .

Molecular Structure Analysis

The molecule seems to be stabilized by intramolecular N-H⋯O and C-H⋯O hydrogen bonds . The pyrazole ring is oriented at specific dihedral angles with respect to the aromatic rings .Applications De Recherche Scientifique

Anticancer Activity

Pyrazole and thiazole derivatives have been reported to possess significant anticancer properties. The core structure of the compound shares similarities with these derivatives, suggesting potential efficacy in cancer treatment. For instance, thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor kinase (EGFR), which is a known target in cancer therapy . The cytotoxicity of these compounds against human liver carcinoma cell lines has been examined, revealing activities close to standard drugs like Doxorubicin .

Antimicrobial and Antifungal Applications

Thiazole derivatives are known for their antimicrobial and antifungal activities. Given the structural similarity of the compound to thiazole derivatives, it could be hypothesized that it may also exhibit these biological activities. This could lead to the development of new antimicrobial and antifungal agents that can be used to treat various infections .

Anti-HIV and Antiretroviral Effects

Compounds containing thiazole have been utilized in antiretroviral drugs such as Ritonavir. The compound , due to its structural features, might be explored for its potential use in anti-HIV treatments. This could contribute to the ongoing efforts to find more effective and less toxic antiretroviral drugs .

Antihypertensive Properties

Thiazole derivatives have also been associated with antihypertensive effects. Research into the compound’s potential to act on cardiovascular targets could open up new avenues for the treatment of hypertension. This would be particularly valuable in the development of novel antihypertensive medications .

Anti-Inflammatory and Analgesic Effects

Indole derivatives, which share a common motif with the compound , have shown anti-inflammatory and analgesic activities. Investigating this compound for similar properties could lead to the discovery of new pain-relief medications with potentially lower ulcerogenic indexes compared to existing drugs like indomethacin and celecoxib .

Antimalarial and Antiparasitic Activities

The structural analogs of the compound have been explored for their antimalarial and antiparasitic activities. This suggests that the compound could also be researched for its potential use in treating diseases caused by parasites, including malaria. Such studies could contribute significantly to the field of tropical medicine .

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazolone moiety in the given compound, are known to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, leading to their diverse therapeutic effects .

Mode of Action

Based on the structural similarity to imidazole derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to conformational changes in the target molecules, thereby modulating their activity .

Biochemical Pathways

Imidazole derivatives, which share structural similarity with the given compound, are known to affect various biochemical pathways related to their biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed in the body due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds can vary depending on their specific chemical structures and the presence of functional groups .

Result of Action

Based on the known activities of structurally similar compounds, it can be hypothesized that this compound might exhibit a range of biological activities, potentially leading to various therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other molecules can influence the compound’s interaction with its targets, potentially affecting its efficacy .

Propriétés

IUPAC Name |

methyl 4-[(E)-[[2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetyl]hydrazinylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c1-9-12(14(21)19-17-9)7-13(20)18-16-8-10-3-5-11(6-4-10)15(22)23-2/h3-6,8,12H,7H2,1-2H3,(H,18,20)(H,19,21)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKJUVOQKXOSMY-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

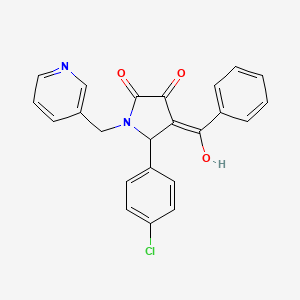

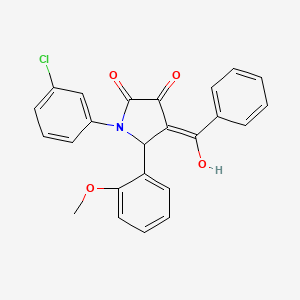

![2-(4-fluorobenzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3903209.png)

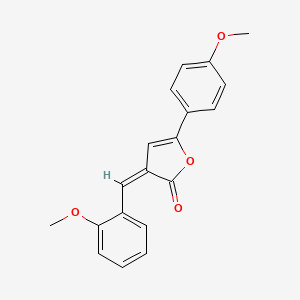

![1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B3903217.png)

![3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3903251.png)

![N-(2,4-dimethylphenyl)-2-{[(5-isobutylisoxazol-3-yl)methyl]amino}acetamide](/img/structure/B3903259.png)

![6-chloro-2-[2-(4-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3903265.png)

![N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3903274.png)

![methyl (2S,4R)-4-(dimethylamino)-1-{[(1R,4S)-1,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-4-yl]carbonyl}pyrrolidine-2-carboxylate](/img/structure/B3903279.png)

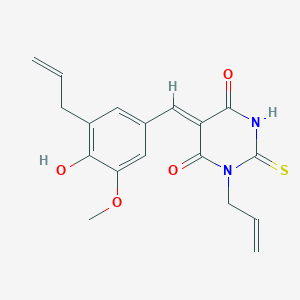

![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903287.png)